molecular formula C4H9Cl2N B2378818 3-Chlorocyclobutan-1-amine;hydrochloride CAS No. 2551117-70-3

3-Chlorocyclobutan-1-amine;hydrochloride

Cat. No. B2378818
CAS RN: 2551117-70-3
M. Wt: 142.02
InChI Key: YHHMRRCMCVJHDJ-AXMBXGHFSA-N
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Description

3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is 1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Scientific Research Applications

Synthesis of Aminocyclobutane Derivatives

A pivotal study by (Rammeloo, Stevens, & de Kimpe, 2002) describes a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, utilized in the synthesis of 2,4-methanoproline analogues. The process involves a key step of reversible addition of hydrogen cyanide onto imines, facilitating the synthesis of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to corresponding amines.

Anticancer Platinum (II) Complexes

Research by (Liu et al., 2013) presents the synthesis of mixed-NH3/amine platinum (II) complexes featuring 3-dichoroacetoxylcyclobutane-1, 1-dicarboxylate. These complexes show significant cytotoxicity towards cancer cells by inducing apoptosis selectively in cancer cells over normal cells, offering a pathway to overcome drug resistance in cancer treatment.

Development of Lead Inhibitors

A study by (Mohammad et al., 2020) focuses on the synthesis of a protected ɑ-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. This synthon facilitates convenient access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, illustrating its utility in drug discovery.

Reactivity and Substitution Reactions

Research by (Majchrzak et al., 2006) explores the reactivity of chlorosulfanyl derivatives of cyclobutanones with various nucleophiles. The study elucidates substitution reactions that offer insights into synthetic methodologies for developing compounds with potential applications in pharmaceuticals and materials science.

Diastereo- and Enantioselective Synthesis

Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process underscores the importance of such compounds in the synthesis of biologically active molecules with multiple substituents and stereocenters, highlighting their relevance in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chlorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHMRRCMCVJHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocyclobutanamine;hydrochloride

CAS RN

135767-82-7
Record name 3-chlorocyclobutan-1-amine hydrochloride
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